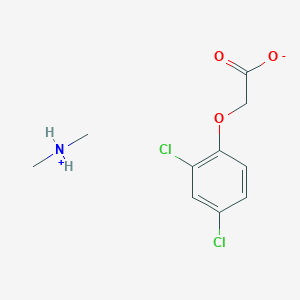

2,4-ジクロロフェノキシ酢酸ジメチルアミン塩

概要

説明

2,4-D dimethylamine salt, also known as 2,4-dichlorophenoxyacetic acid dimethylamine salt, is a widely used herbicide and plant growth regulator. It is a selective phenoxy herbicide that targets broadleaf weeds while leaving grasses largely unaffected. This compound is commonly used in agriculture, turf management, and various non-crop areas to control invasive weed species .

作用機序

Target of Action

The primary target of 2,4-D dimethylamine salt is broadleaf weeds . This compound is a selective phenoxy herbicide and plant growth regulator . It is used widely for selective control of broadleaf weeds in a variety of sectors .

Mode of Action

2,4-D dimethylamine salt acts as a synthetic auxin, a type of plant hormone . It is absorbed through the leaves and is translocated to the meristems of the plant . This compound induces uncontrolled growth in the plant cells, which eventually leads to the death of the plant .

Biochemical Pathways

The compound affects the biosynthesis and production of ethylene in plants . This causes uncontrolled cell division, damaging the vascular tissue of the plant . In different plant species, 2,4-D undergoes various transformations and its predominant metabolic pathways and rates vary .

Pharmacokinetics

2,4-D dimethylamine salt is highly water-soluble and non-volatile . It is readily absorbed by the roots of plants . The salt-based formulation renders the 2,4-D acid active ingredient water soluble .

Result of Action

The result of the action of 2,4-D dimethylamine salt is the death of the plant. The compound causes the plant’s cells to grow out of control, similar to inducing cancer in the plant. This either kills the plant or drastically slows its spread .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-D dimethylamine salt. For instance, ester formulations of 2,4-D are absorbed more quickly by plants and are therefore less likely to be washed away by rain . They are more likely to drift off target, while amine salts like 2,4-d dimethylamine salt are considered less efficacious but more stable . Furthermore, 2,4-D has been detected in groundwater and surface water, as well as in drinking water .

科学的研究の応用

Agricultural Applications

Weed Control in Crops

- Cereal and Grain Crops : 2,4-D DMA salt is extensively used in cereal crops such as wheat, corn, and sorghum to manage broadleaf weeds like Amaranthus retroflexus and Descurainia sophia. The herbicide is applied pre-emergence or post-emergence, depending on the crop and weed species present .

- Oilseed Crops : It is also effective in oilseed crops like canola and safflower, where it helps maintain crop yield by reducing competition from weeds .

Application Rates : Typical application rates range from 0.5 to 2.0 kg/ha depending on the target weed species and growth stage.

Non-Agricultural Uses

Forestry and Natural Resource Management

- Invasive Species Control : In forestry, 2,4-D DMA salt is employed to control invasive broadleaf species that threaten native ecosystems. For example, it has been used effectively against species like honeysuckle and kudzu in Michigan forests .

- Site Preparation : The herbicide is also utilized in site preparation for reforestation by eliminating competing vegetation before planting trees .

Environmental Management

Aquatic Environments

- 2,4-D DMA salt can be applied in aquatic environments to manage invasive aquatic plants. It selectively targets broadleaf species without significantly affecting native grasses or aquatic life when used according to guidelines .

Case Study 1: Agricultural Effectiveness

A study conducted on the efficacy of 2,4-D DMA salt in controlling broadleaf weeds in wheat fields demonstrated a significant reduction in weed biomass (up to 80%) compared to untreated controls. The study highlighted its selectivity towards broadleaf weeds while preserving grass crops .

Case Study 2: Invasive Species Management

In a forest management project in Michigan, the application of 2,4-D DMA salt was instrumental in reducing populations of multiflora rose and Canada thistle. Monitoring showed a marked improvement in native plant diversity following treatment .

Safety and Environmental Considerations

While 2,4-D DMA salt is effective for weed control, its use comes with safety considerations:

- Regulatory Compliance : It is subject to regulations concerning application rates and environmental impact assessments to minimize risks associated with spray drift and non-target plant damage .

- Public Health Concerns : There are ongoing assessments regarding its potential health effects on humans and wildlife, leading to stricter guidelines for its application in sensitive areas .

生化学分析

Biochemical Properties

2,4-D Dimethylamine Salt interacts with various enzymes and proteins within the plant’s biochemical pathways. It is known to increase the biosynthesis and production of ethylene, a plant hormone that regulates growth and development . This interaction leads to uncontrolled cell division, damaging the plant’s vascular tissue .

Cellular Effects

2,4-D Dimethylamine Salt has significant effects on various types of cells and cellular processes. It influences cell function by inducing excessive cell growth, which can lead to the death of the plant .

Molecular Mechanism

The molecular mechanism of 2,4-D Dimethylamine Salt involves its action as a synthetic auxin. It binds to auxin receptors in the plant cells, triggering a series of events that lead to uncontrolled cell growth . This binding interaction can lead to changes in gene expression and enzyme activity, ultimately resulting in the death of the plant .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-D Dimethylamine Salt can change over time. It is known to be stable under pH 5, 7, 9 at 25°C .

Metabolic Pathways

2,4-D Dimethylamine Salt is involved in several metabolic pathways within the plant. It interacts with enzymes involved in the synthesis of ethylene, a key plant hormone .

Transport and Distribution

2,4-D Dimethylamine Salt is transported and distributed within cells and tissues through both passive and active transport mechanisms . It can interact with various transporters and binding proteins, influencing its localization or accumulation within the plant .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 2,4-D dimethylamine salt involves the reaction of 2,4-dichlorophenoxyacetic acid with dimethylamine. The process typically occurs in an aqueous medium. The reaction conditions include maintaining a temperature range of 60 to 70 degrees Celsius and a reaction time of 60 to 90 minutes. The resulting solution is then subjected to vacuum desolvation to obtain the solid form of the salt .

Industrial Production Methods: In industrial settings, the production of 2,4-D dimethylamine salt follows a similar process but on a larger scale. The reaction mixture is continuously processed, and the organic solvents used in the reaction are recovered and reused to minimize environmental impact. The final product is often converted into water-soluble granules for ease of application .

化学反応の分析

Types of Reactions: 2,4-D dimethylamine salt primarily undergoes substitution reactions due to the presence of the phenoxy group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Oxidation: Advanced oxidation processes such as ozonation and photo-Fenton reactions are used to degrade 2,4-D dimethylamine salt.

Reduction: Reduction reactions are less common but can occur under specific conditions using reducing agents like sodium borohydride.

Substitution: The phenoxy group in 2,4-D dimethylamine salt can undergo nucleophilic substitution reactions, especially in the presence of strong bases.

Major Products Formed: The major products formed from these reactions include dichlorophenol, dichloroanisole, and other chlorinated byproducts .

類似化合物との比較

2,4-Dichlorophenoxyacetic acid (2,4-D): The parent compound of 2,4-D dimethylamine salt, used in various formulations including esters and other amine salts.

2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another phenoxy herbicide with similar applications but different selectivity and environmental behavior.

Uniqueness: 2,4-D dimethylamine salt is unique due to its stability and lower volatility compared to ester formulations. It is less likely to drift off-target, making it suitable for use in sensitive areas. Additionally, its water solubility allows for easy application and effective weed control .

生物活性

2,4-D dimethylamine salt is a widely used herbicide that belongs to the class of synthetic auxins. Its primary application is in agriculture for controlling broadleaf weeds. This article explores the biological activity of 2,4-D dimethylamine salt, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

2,4-D dimethylamine salt is a salt form of 2,4-dichlorophenoxyacetic acid (2,4-D), which is known for its ability to mimic natural plant hormones (auxins). This mimicry disrupts normal plant growth patterns, leading to uncontrolled growth and eventual plant death. The compound acts primarily by:

- Promoting cell elongation : This leads to abnormal growth patterns in target plants.

- Inducing physiological changes : Such as increased cell division and differentiation.

Toxicological Profile

The toxicological profile of 2,4-D dimethylamine salt reveals several critical health effects observed in both animal studies and human case reports.

Key Findings from Animal Studies

- Hematological Effects : Studies indicate that exposure can lead to significant decreases in hematocrit, platelet counts, and erythrocyte levels in rats at doses ranging from 75 to 100 mg/kg/day .

- Renal Toxicity : The kidneys are identified as a primary target organ. Histological alterations were observed at doses as low as 7.1 mg/kg/day . Chronic exposure has been linked to renal damage and dysfunction.

- Endocrine Disruption : Animal studies have reported decreased serum thyroid hormones (T3 and T4) associated with 2,4-D exposure at doses between 50 and 150 mg/kg/day .

Human Case Reports

Limited human data suggest that exposure to high concentrations or prolonged contact with 2,4-D can result in respiratory issues, kidney damage, and other systemic effects. Notably, acute inhalation exposure has been linked to respiratory failure and multiple organ failure .

Table of Toxicological Effects

| Effect Type | Observed Effects | Dose Range (mg/kg/day) | Reference |

|---|---|---|---|

| Hematological | Decreased platelets, erythrocytes | 75-100 | Charles et al. (1996) |

| Renal | Histological lesions | ≥7.1 | ATSDR (2020) |

| Endocrine | Decreased T3 and T4 levels | 50-150 | EPA (1996) |

| Ocular | Cataracts and retinal degeneration | 150-300 | Charles et al. (1996) |

Case Studies

Several case studies highlight the impact of 2,4-D on both agricultural practices and human health:

- Agricultural Exposure : A study involving farm workers indicated a correlation between chronic exposure to 2,4-D and increased incidences of headaches and respiratory issues . The study emphasized the importance of protective measures during application.

- Environmental Impact : Research has shown that the use of 2,4-D can lead to herbicide drift affecting non-target plants. A comparative risk assessment indicated that 2,4-D was significantly more likely to cause non-target plant injury compared to glyphosate .

- Long-term Health Studies : Longitudinal studies on agricultural workers have suggested potential links between prolonged exposure to 2,4-D and certain cancers; however, results remain inconclusive due to confounding factors such as simultaneous exposure to other chemicals .

特性

IUPAC Name |

2-(2,4-dichlorophenoxy)acetic acid;N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3.C2H7N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-3-2/h1-3H,4H2,(H,11,12);3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQJDHJVPLLKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024896 | |

| Record name | 2,4-D dimethylamine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dma 4 ivm herbicide is a brown liquid. A solution of the dimethylammonium salt of the weak organic acid 2,4-dichlorophenoxyacetic acid. Used as an herbicide., White crystals; [HSDB] Available as a brown liquid, a solution in 2,4-dichlorophenoxyacetic acid; [CAMEO] Solid; [Aldrich MSDS] Aqueous amber liquid; [Reference #1] | |

| Record name | DMA 4 IVM HERBICIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20318 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-D-dimethylammonium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

greater than 191 °F (NTP, 1992), Flash point > 191 °F, THE ACID AND SALTS ARE NONFLAMMABLE. HOWEVER, COMMERCIAL FORMULATIONS OF /2,4-D FREE/ ACID MAY HAVE FLASH POINT MINIMUM OF 88 °C (CLEVELAND OPEN CUP) ... | |

| Record name | DMA 4 IVM HERBICIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20318 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-D-dimethylammonium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-D, DIMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in methyl, ethyl, and isopropyl alcohols, acetone; insol in kerosene and diesel oil, All in g/100 ml @ 20 °C: Acetonitrile, 1.06; methanol > 50; toluene, 0.165; n-hexane, 0.00357; octanol, 5.41, In water, 3X10+6 g/ml @ 20 °C | |

| Record name | 2,4-D, DIMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... /CHLOROPHENOXY CMPD INCL 2,4-D ESTERS/ EXERT THEIR HERBICIDAL ACTION BY ACTING AS GROWTH HORMONES IN PLANTS. /CHLOROPHENOXY COMPOUNDS/, Chlorophenoxy acid derivatives are metabolized via participation of the hepatic microsomal mixed-function oxidase system. Thus, administration of 2,4-D amine salt and its butyl ester ... to rats induced the enzyme system (aminopyrine demethylase ... and aniline hydroxylase ... although the degree of induction was substantially lower than that from phenobarbital. Prolonged administration of 2,4-D amine salt (0.1 LD50) showed cumulative effects reflected by both clinical and biochemical changes. Stimulation of mixed-function oxidase system may be one of the methods for reducing toxicological effects of this type of compounds. | |

| Record name | 2,4-D, DIMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Dimethyl-N-nitrosamine concentrations up to 0.3 mg/l have been found in some 2,4-D dimethylamine products., SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE /2,4-D ESTERS AND AMINE SALTS/ | |

| Record name | 2,4-D, DIMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals | |

CAS No. |

2008-39-1 | |

| Record name | DMA 4 IVM HERBICIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20318 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aminol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2008-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D-dimethylammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002008391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-D dimethylamine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylammonium 2,4-dichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-D-DIMETHYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S35W73275K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-D, DIMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

85-87 °C, Decomposes at its melting point | |

| Record name | 2,4-D, DIMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,4-D dimethylamine salt work as a herbicide?

A1: 2,4-D dimethylamine salt is a synthetic auxin, mimicking the plant hormone auxin. It disrupts normal plant growth by overstimulating cell growth and division, leading to uncontrolled, disorganized growth that ultimately kills the plant. [, , , , ]

Q2: What makes some plants more susceptible to 2,4-D dimethylamine salt than others?

A2: Broadleaf plants (dicots) are generally more susceptible to 2,4-D dimethylamine salt than grasses (monocots). This difference in sensitivity is thought to be due to variations in the structure and number of auxin receptors and differences in the way these plants metabolize 2,4-D. [, , , ]

Q3: What is the molecular formula and weight of 2,4-D dimethylamine salt?

A3: The molecular formula of 2,4-D dimethylamine salt is C10H13Cl2NO3. It has a molecular weight of 266.13 g/mol. [, ]

Q4: How does the formulation of 2,4-D dimethylamine salt impact its stability and effectiveness?

A4: The stability and efficacy of 2,4-D dimethylamine salt can be influenced by formulation, particularly the type of ester used. For example, the iso-octyl ester has shown greater efficacy against gorse and less damage to radiata pine seedlings compared to the butyl ester. [] Additionally, adding surfactants can enhance the activity of certain ester formulations. []

Q5: Does the addition of other herbicides affect the performance of 2,4-D dimethylamine salt?

A5: Research indicates that combining 2,4-D dimethylamine salt with other herbicides can have synergistic effects, enhancing weed control. For instance, combining it with picloram, triclopyr, or glyphosate has demonstrated improved efficacy against various weed species. [, , , ]

Q6: What happens to 2,4-D dimethylamine salt in the environment?

A6: 2,4-D dimethylamine salt is known to degrade in the environment through various processes, including microbial degradation and photodegradation. Studies have investigated its dissipation in soil, with findings suggesting that both amine salt and ester forms degrade at comparable rates, ultimately converting to the same anionic form. [, ]

Q7: Does 2,4-D dimethylamine salt pose any risks to aquatic ecosystems?

A7: Research has shown that 2,4-D dimethylamine salt can be toxic to aquatic organisms. Studies on Clarias gariepinus fingerlings have demonstrated acute toxicity, with mortality rates increasing alongside concentration and exposure duration. [] Therefore, caution should be exercised when using 2,4-D dimethylamine salt-based herbicides near aquatic environments. []

Q8: What are the potential toxicological effects of 2,4-D dimethylamine salt?

A8: Subchronic and chronic toxicity studies in rats and dogs have revealed that exposure to 2,4-D dimethylamine salt can lead to various effects, including:

- Hematological effects: Decreases in red blood cell mass []

- Hormonal effects: Decreases in T3 and T4 hormone levels []

- Organ weight changes: Increases in liver, kidney, and thyroid weights, and decreases in ovary and testes weights []

- Ocular effects: Cataracts and retinal degeneration (observed in high-dose female rats) []

Q9: Are there any long-term health concerns associated with 2,4-D dimethylamine salt exposure?

A9: While the acute toxicity of 2,4-D dimethylamine salt is relatively low, concerns remain regarding its potential long-term effects. Studies have investigated the link between pesticide exposure, including 2,4-D, and certain birth defects, although definitive conclusions remain elusive. [] Further research is necessary to fully understand the potential long-term health consequences of 2,4-D dimethylamine salt exposure.

Q10: What analytical techniques are used to study 2,4-D dimethylamine salt?

A10: Various analytical techniques are employed to characterize and quantify 2,4-D dimethylamine salt:

- High-Performance Liquid Chromatography (HPLC): This technique allows for the separation and quantification of 2,4-D dimethylamine salt in mixtures, ensuring accurate analysis even in complex matrices. [, ]

- Gas Chromatography (GC): Coupled with electron-capture or flame photometric detectors, GC enables the analysis of 2,4-D dimethylamine salt in environmental samples, such as pond water. []

- Solid-Phase Extraction (SPE): SPE is often used as a sample preparation technique before analysis by GC or HPLC, concentrating the analyte and removing interfering compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。